[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol
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Overview
Description
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclohexyl group with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 5-(trifluoromethyl)pyridine through a halogenation reaction followed by nucleophilic substitution.
Amination: The pyridine derivative undergoes amination to introduce the amino group at the 2-position.
Cyclohexylation: The amino-pyridine compound is then reacted with cyclohexyl halide under basic conditions to form the cyclohexyl derivative.
Methanol Addition: Finally, the cyclohexyl derivative is treated with methanol in the presence of a catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives or trifluoromethyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group can modulate the biological activity of the compound, making it a candidate for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]ethanol: Similar structure with an ethanol moiety instead of methanol.
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]amine: Similar structure with an amine group instead of methanol.
[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]acetate: Similar structure with an acetate group instead of methanol.
Uniqueness
The uniqueness of [4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol lies in its combination of a trifluoromethyl group with a cyclohexyl and methanol moiety. This combination imparts unique physicochemical properties, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-3-6-12(17-7-10)18-11-4-1-9(8-19)2-5-11/h3,6-7,9,11,19H,1-2,4-5,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICTWNJWPVPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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